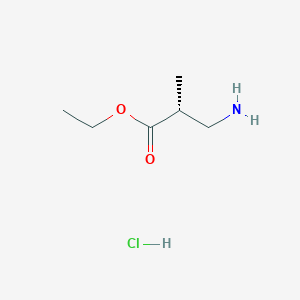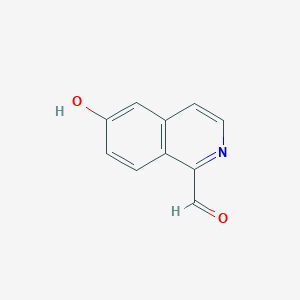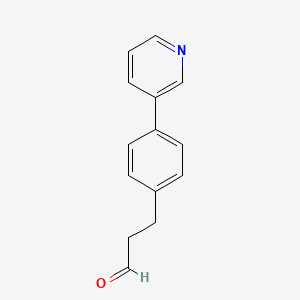
4-(3-Pyridinyl)-benzenepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 4-(3-pyridinyl)- can be achieved through several methods. One common approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium acetate (Pd(OAc)2) and tri(o-tolyl)phosphine (P(o-tolyl)3) as catalysts . This method provides a straightforward route to obtain the desired product with good yields.
Industrial Production Methods
Industrial production of Benzenepropanal, 4-(3-pyridinyl)- typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanal, 4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-(4-pyridin-3-ylphenyl)propanoic acid.
Reduction: 3-(4-pyridin-3-ylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 4-(3-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 4-(3-pyridinyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanal: Lacks the pyridine ring, making it less versatile in terms of reactivity and applications.
4-(3-Pyridinyl)benzaldehyde: Contains a pyridine ring but lacks the propanal group, limiting its potential for further functionalization.
Uniqueness
Benzenepropanal, 4-(3-pyridinyl)- is unique due to the presence of both a benzene ring and a pyridine ring, along with an aldehyde group.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-(4-pyridin-3-ylphenyl)propanal |
InChI |
InChI=1S/C14H13NO/c16-10-2-3-12-5-7-13(8-6-12)14-4-1-9-15-11-14/h1,4-11H,2-3H2 |
InChI-Schlüssel |
HLQZSUZQNKALJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




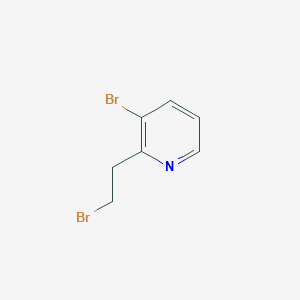
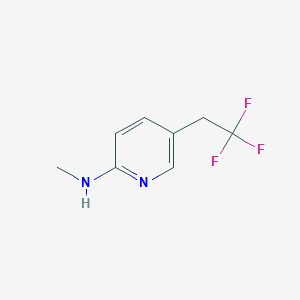
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
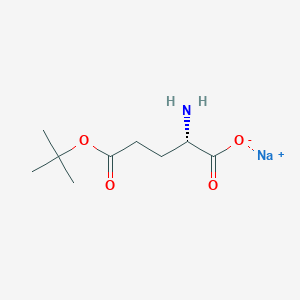
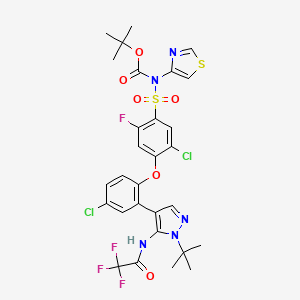

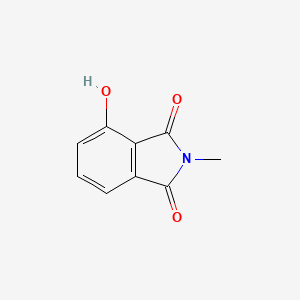

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
